molecular formula C9H12BrN B1268057 2-Bromo-4-isopropylaniline CAS No. 51605-97-1

2-Bromo-4-isopropylaniline

Cat. No. B1268057
CAS RN: 51605-97-1
M. Wt: 214.1 g/mol
InChI Key: WEMDUNBELVTSRP-UHFFFAOYSA-N
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Patent
US07446216B2

Procedure details

To a mixture of 1000 ml of 96% ethanol and 94 ml of 98% H2SO4, 117 g (0.55 mol) of 2-bromo-4-isopropylaniline was added, while vigorously stirring, at −5° C. over 15 min. Then, a solution of 63 g of NaNO2 in 125 ml of water was added at this temperature over 1 h, and the resulting mixture was stirred for about 30 min longer. Then, 12 g of copper powder was added. The reaction mixture was refluxed for 4 h and then filtered through a glass frit (G3). The filtrate was poured into 2500 cm3 of cold water. The organic product was extracted with 4×400 ml of dichloromethane. The combined extract was dried over K2CO3 and evaporated to dryness. Fractional distillation gave the title product, b.p. 64-67° C./3 mm Hg. Yield 117.4 g (75%) of yellowish oil.
Quantity
1000 mL
Type
reactant
Reaction Step One
Name
Quantity
94 mL
Type
reactant
Reaction Step One
Quantity
117 g
Type
reactant
Reaction Step One
Name
Quantity
63 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Two
Quantity
12 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)C.OS(O)(=O)=O.[Br:9][C:10]1[CH:16]=[C:15]([CH:17]([CH3:19])[CH3:18])[CH:14]=[CH:13][C:11]=1N.N([O-])=O.[Na+]>O.[Cu]>[Br:9][C:10]1[CH:11]=[CH:13][CH:14]=[C:15]([CH:17]([CH3:19])[CH3:18])[CH:16]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1000 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
94 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
117 g
Type
reactant
Smiles
BrC1=C(N)C=CC(=C1)C(C)C
Step Two
Name
Quantity
63 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
125 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
12 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
while vigorously stirring, at −5° C. over 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for about 30 min longer
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtered through a glass frit (G3)
ADDITION
Type
ADDITION
Details
The filtrate was poured into 2500 cm3 of cold water
EXTRACTION
Type
EXTRACTION
Details
The organic product was extracted with 4×400 ml of dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The combined extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over K2CO3
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=CC(=CC=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.